The Origin of Girolline: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
The Origin of Girolline: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Girolline, a potent natural product, has garnered significant interest within the scientific community for its diverse biological activities, including antitumor, anti-inflammatory, and antimalarial properties. This technical guide provides an in-depth exploration of the origin of Girolline, detailing its discovery from marine sponges, comprehensive experimental protocols for its isolation and synthesis, and a thorough analysis of its mechanism of action as a protein synthesis inhibitor. Quantitative data on its biological activities are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.
Discovery and Natural Origin
Girolline, also known as girodazole, was first identified as a bioactive compound with promising antitumor activity.[1] It is a natural product derived from marine sponges, highlighting the vast potential of marine ecosystems as a source of novel therapeutic agents.
Initial discovery efforts involved unbiased screening of a library of methanol extracts from various marine sponges.[1] These screenings were designed to identify compounds with potential anti-inflammatory properties, specifically targeting Toll-like receptor (TLR) signaling pathways.[1][2] Through a multi-step screening process, an extract from the orange rope sponge, identified as Stylissa aff. carteri, demonstrated potent inhibitory effects on TLR5 signaling.[1] Subsequent bioassay-guided fractionation of this extract led to the isolation of the active compound, which was identified as Girolline.[1]
Prior to this discovery, Girolline had been independently isolated from the marine sponge Pseudoaxinyssa cantharella (also referred to as Cymbastela cantharella) during screenings for antitumor agents.[1][3][4] This underscores the compound's dual therapeutic potential.
Table 1: Natural Sources of Girolline
| Marine Sponge Species | Location of Collection | Initial Biological Activity Identified |
| Stylissa aff. carteri | Pohnpei, Federated States of Micronesia | Anti-inflammatory (TLR5 inhibitor)[1] |
| Pseudoaxinyssa cantharella (Cymbastela cantharella) | New Caledonia | Antitumor[1][4] |
Chemical Properties
Girolline is a relatively small molecule with a chemical formula of C₆H₁₁ClN₄O.[1] Its structure features a 2-aminoimidazole moiety, which is crucial for its biological activity.[1]
Table 2: Chemical and Physical Properties of Girolline
| Property | Value |
| Molecular Formula | C₆H₁₁ClN₄O[1] |
| Molecular Weight | 190.63 g/mol [5] |
| IUPAC Name | (1S,2S)-3-Amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol[5] |
| Alternative Name | Girodazole[1] |
| CAS Number | 110883-46-0[5] |
Experimental Protocols
Isolation of Girolline from Stylissa aff. carteri**
The following protocol is a detailed methodology for the isolation of Girolline from its natural source, based on the procedures described in the literature.[1]
3.1.1. Specimen Collection and Preparation
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Collect specimens of the orange rope sponge Stylissa aff. carteri at a depth of approximately 12 meters.[1]
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Immediately freeze the collected sponge samples to preserve their chemical integrity.[1]
-
Lyophilize (freeze-dry) the frozen sponge material to remove water.[1]
3.1.2. Extraction
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Extract the lyophilized sponge material sequentially with methanol and then with dichloromethane.[1]
-
Combine the extracts and concentrate them in vacuo to yield a crude extract.[1]
3.1.3. Fractionation
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Suspend the crude extract in water and perform a liquid-liquid partition against ethyl acetate and butanol. This will result in a bioactive aqueous fraction.[1]
-
Subject the bioactive fraction to multiple rounds of high-performance liquid chromatography (HPLC) for further purification.[1]
-
Monitor the fractions for inhibitory activity on TLR5 signaling to guide the purification process.[1]
3.1.4. Compound Identification
-
Analyze the purified active compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to determine its chemical structure.[1]
-
Compare the spectral data with previously reported data for Girolline to confirm its identity.[1]
Synthesis of Girolline
A detailed, step-by-step protocol for the chemical synthesis of Girolline is outlined below, based on established methods.[1]
3.2.1. General Conditions
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Conduct all reactions under an inert gas atmosphere (e.g., argon or nitrogen) in oven-dried glassware.[1]
-
Use commercial-grade reagents and solvents without further purification unless otherwise specified.[1]
-
Monitor reaction progress using thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light or by staining with potassium permanganate or ninhydrin.[1]
-
Purify the synthesized compounds using flash column chromatography on silica gel.[1]
(Note: The specific chemical reagents and reaction conditions for each step of the synthesis are proprietary and detailed in the supporting information of the cited literature.[1] This guide provides a general overview of the synthetic workflow.)
3.2.2. Characterization
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Characterize the final synthesized Girolline and its analogs using nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and purity.[1]
Mechanism of Action: Inhibition of Protein Synthesis
Girolline exerts its biological effects primarily by inhibiting protein synthesis.[1][3] While initially thought to be a general translation inhibitor, recent studies have revealed a more nuanced and specific mechanism of action.[3][4]
Girolline does not act as a global inhibitor of translation but rather as a sequence-selective modulator of the translation elongation factor eIF5A.[3][4] It interferes with the interaction between eIF5A and the ribosome.[3][4] This interference leads to ribosomal stalling at specific amino acid sequences, particularly those encoding consecutive lysine residues (AAA codons).[4]
The stalling of ribosomes triggers the ribosome-associated quality control (RQC) pathway, which leads to the degradation of the nascent polypeptide chain.[3] This premature degradation of proteins contributes to the cytotoxic effects of Girolline.[3]
Earlier studies also suggested that Girolline's primary target is Elongation Factor 2 (EF-2), which is involved in the translocation step of protein synthesis elongation.[1][2] The modulation of eIF5A activity is a more recently elucidated and specific mechanism.
References
- 1. Unbiased Screening of Marine Sponge Extracts for Anti-Inflammatory Agents Combined with Chemical Genomics Identifies Girolline as an Inhibitor of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Girolline is a sequence context-selective modulator of eIF5A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
